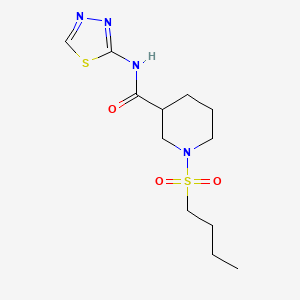![molecular formula C17H15N3O2S B5410627 N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5410627.png)
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to an oxadiazole ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the oxadiazole intermediate with benzyl chloride in the presence of a base.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the phenyl group with acetic anhydride to form the phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in cells, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl}acetamide
- N-{5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonyl}acetamide
- N-{5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(3,4-dichlorophenyl)acetamide
Uniqueness
N-{4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole analogs. The oxadiazole ring enhances the compound’s stability and bioactivity, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-[4-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12(21)18-15-9-7-14(8-10-15)16-19-20-17(22-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBXUKNCPHEFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5410549.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5410560.png)
![N-(4-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5410562.png)
![3-[(cyclopropylamino)sulfonyl]-5-(3-furyl)benzoic acid](/img/structure/B5410568.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5410573.png)
![2-[(4-Fluorophenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5410577.png)
![N-methyl-1-[2-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride](/img/structure/B5410584.png)

![1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5410606.png)
![2-{1-[4-(1H-imidazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5410613.png)
![1-ethyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B5410621.png)
![rel-(3S,4S)-4-(2-naphthyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinol dihydrochloride](/img/structure/B5410635.png)
![ethyl {3-hydroxy-2-oxo-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5410651.png)
![4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5410659.png)
